molecular formula C9H14Cl2N2O B2914881 rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans CAS No. 2059908-07-3

rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans

Cat. No. B2914881
CAS RN: 2059908-07-3
M. Wt: 237.12
InChI Key: QHRFADJLACMYDW-BPRGXCPLSA-N
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Description

Rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, trans, commonly known as trans-4-Hydroxy-L-proline (Hyp), is an amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Hyp is a chiral molecule that exists in two enantiomeric forms, namely L- and D-Hyp. In

Scientific Research Applications

Catalytic Applications

A series of amine–imine bidentate ligands based on a trans-2,5-disubstituted pyrrolidine and pyridine moieties, including structures similar to rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, have been prepared and utilized in palladium-catalyzed allylic alkylation reactions. These ligands acted as effective catalyst precursors, with variations in the electronic and structural characteristics of the ligands influencing the reaction's rate and stereochemical outcomes. This highlights their utility in asymmetric synthesis processes, offering a pathway to synthesize enantioenriched products through modifications of ligand structures (Chen et al., 2009).

Synthetic Applications

In another study, a cobalt(III)-mediated synthesis method was developed to create rac-2-(nitromethyl)ornithine from ornithine, demonstrating a novel application of transition metal chemistry in the synthesis of complex amino acids. This method involves a multi-step transformation that includes the use of cobalt template chemistry, highlighting the versatility of rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride-like structures in facilitating the synthesis of biologically relevant molecules (Butler et al., 2002).

Environmental Applications

Metal complexes containing bis-pyridyl-bis-amine ligands, structurally related to rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride, have been synthesized and shown to be effective in the removal of dyes from water. These complexes demonstrate how ligand design can influence the formation of metal-organic structures capable of addressing environmental challenges, such as water purification (Wu & Chen, 2018).

Materials Science Applications

The study of chiral metal complexes incorporating ligands based on rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride and similar molecules has provided insights into their unusual terdentate behavior. This research not only contributes to our understanding of ligand-metal interactions but also has implications for the development of new materials with specific optical or electronic properties (Fenton et al., 1991).

properties

IUPAC Name

(2S,3R)-2-pyridin-4-yloxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c10-8-3-6-12-9(8)7-1-4-11-5-2-7;;/h1-2,4-5,8-9H,3,6,10H2;2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRFADJLACMYDW-BPRGXCPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-Pyridin-4-yloxolan-3-amine;dihydrochloride

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